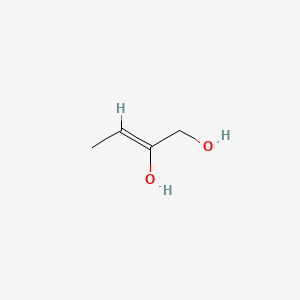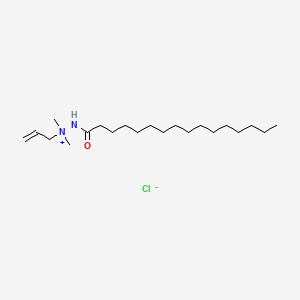
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride is an organic compound with the molecular formula C21H43ClN2O It is a hydrazinium salt that features an allyl group, a dimethyl group, and a palmitoyl group attached to the hydrazinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride typically involves the reaction of allyl chloride with 1,1-dimethylhydrazine, followed by the introduction of a palmitoyl group. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.
Reduction: The palmitoyl group can be reduced to form a primary alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Conditions typically involve the use of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides or allylic alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted hydrazinium salts depending on the nucleophile used.
Scientific Research Applications
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride involves its interaction with molecular targets through its hydrazinium ion. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-1,1-dimethylhydrazinium chloride: Lacks the palmitoyl group, making it less hydrophobic.
1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride: Similar structure but with a stearoyl group instead of a palmitoyl group.
1-Allyl-1,1-dimethyl-2-lauroylhydrazinium chloride: Contains a lauroyl group, resulting in different physical properties.
Uniqueness
1-Allyl-1,1-dimethyl-2-palmitoylhydrazinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the palmitoyl group enhances its hydrophobicity, making it more suitable for applications that require interaction with lipid membranes or hydrophobic environments.
Properties
CAS No. |
40220-90-4 |
|---|---|
Molecular Formula |
C21H43ClN2O |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
(hexadecanoylamino)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C21H42N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)22-23(3,4)20-6-2;/h6H,2,5,7-20H2,1,3-4H3;1H |
InChI Key |
MBBWJOFRNVCYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N[N+](C)(C)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
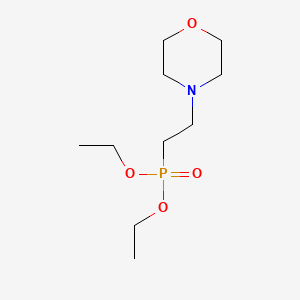
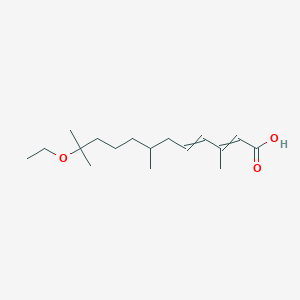

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
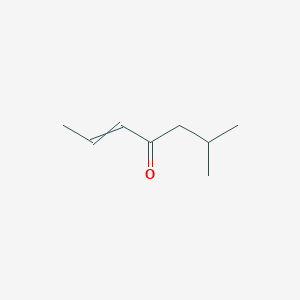
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
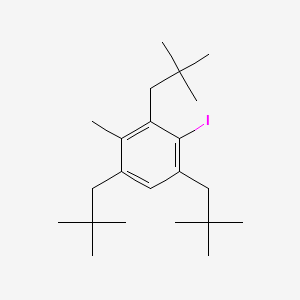
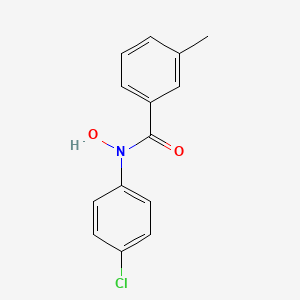
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
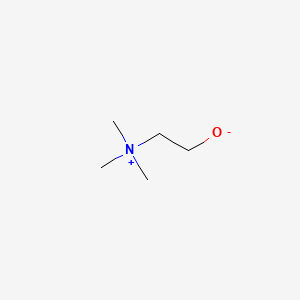
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
